molecular formula C12H17FN2O2S B7584097 3-[1-(3-Fluoropropylsulfonyl)pyrrolidin-2-yl]pyridine

3-[1-(3-Fluoropropylsulfonyl)pyrrolidin-2-yl]pyridine

Cat. No.: B7584097
M. Wt: 272.34 g/mol
InChI Key: PWPYFRSEOWJIBC-UHFFFAOYSA-N
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Description

3-[1-(3-Fluoropropylsulfonyl)pyrrolidin-2-yl]pyridine, also known as FPS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPS is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various physiological and pathological processes.

Scientific Research Applications

3-[1-(3-Fluoropropylsulfonyl)pyrrolidin-2-yl]pyridine has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has also been found to have anti-inflammatory and analgesic effects in animal models of inflammatory diseases. Moreover, this compound has been shown to improve cognitive function and memory in animal models of cognitive impairment.

Mechanism of Action

The α7 nAChR is a ligand-gated ion channel that is widely expressed in the central nervous system and peripheral tissues. Activation of the α7 nAChR by its endogenous agonist, acetylcholine, leads to the influx of calcium ions into the cell, which triggers various intracellular signaling pathways. The α7 nAChR has been implicated in various physiological and pathological processes, including learning and memory, inflammation, and neurodegeneration.
3-[1-(3-Fluoropropylsulfonyl)pyrrolidin-2-yl]pyridine is a selective antagonist of the α7 nAChR, which means that it blocks the activity of the receptor without activating it. By blocking the activity of the α7 nAChR, this compound modulates various intracellular signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal models of neurodegenerative diseases, this compound has been found to reduce neuroinflammation, oxidative stress, and neuronal apoptosis. Moreover, this compound has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which promote neuronal survival and growth.
In animal models of inflammatory diseases, this compound has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). Moreover, this compound has been shown to reduce pain and inflammation in animal models of inflammatory pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[1-(3-Fluoropropylsulfonyl)pyrrolidin-2-yl]pyridine in lab experiments is its selectivity for the α7 nAChR. This allows researchers to specifically target this receptor without affecting other receptors or ion channels. Moreover, this compound has been shown to have good pharmacokinetic properties, including good brain penetration and oral bioavailability.
One of the limitations of using this compound in lab experiments is its potential off-target effects. Although this compound is selective for the α7 nAChR, it may also interact with other proteins or ion channels, leading to unintended effects. Moreover, the optimal dosage and administration route of this compound may vary depending on the experimental model and the disease being studied.

Future Directions

There are several future directions for the research of 3-[1-(3-Fluoropropylsulfonyl)pyrrolidin-2-yl]pyridine. One potential direction is the development of this compound-based therapies for neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has been shown to have neuroprotective effects in animal models of these diseases, and further studies are needed to determine its efficacy in humans.
Another potential direction is the development of this compound-based therapies for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has been shown to have anti-inflammatory and analgesic effects in animal models of these diseases, and further studies are needed to determine its efficacy in humans.
Moreover, further studies are needed to determine the optimal dosage and administration route of this compound in different experimental models and diseases. Additionally, the potential off-target effects of this compound should be carefully evaluated to ensure its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the α7 nAChR, which is involved in various physiological and pathological processes. This compound has been shown to have neuroprotective, anti-inflammatory, and analgesic effects in animal models of neurodegenerative and inflammatory diseases. Further studies are needed to determine the efficacy and safety of this compound-based therapies in humans.

Synthesis Methods

The synthesis of 3-[1-(3-Fluoropropylsulfonyl)pyrrolidin-2-yl]pyridine involves the reaction of 3-pyridylsulfonamide with 3-fluoropropylsulfonyl chloride in the presence of a base. The resulting product is purified by column chromatography to obtain pure this compound. The synthesis of this compound has been described in detail in a study by Liu et al. (2016).

Properties

IUPAC Name

3-[1-(3-fluoropropylsulfonyl)pyrrolidin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2S/c13-6-3-9-18(16,17)15-8-2-5-12(15)11-4-1-7-14-10-11/h1,4,7,10,12H,2-3,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPYFRSEOWJIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)CCCF)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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